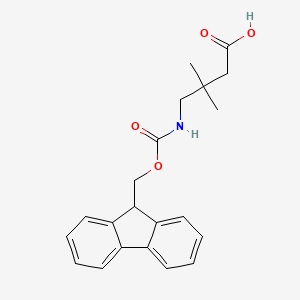

Fmoc-4-amino-3,3-dimethyl-butyric acid

Description

BenchChem offers high-quality Fmoc-4-amino-3,3-dimethyl-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-amino-3,3-dimethyl-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,11-19(23)24)13-22-20(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRAFLVCVDLIMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001141908 |

Source

|

| Record name | Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-27-3 |

Source

|

| Record name | Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Fmoc-4-amino-3,3-dimethylbutyric Acid (Fmoc-Adb-OH)

This guide details the chemical architecture, synthesis integration, and structural utility of Fmoc-4-amino-3,3-dimethylbutyric acid (Fmoc-Adb-OH). It is designed for researchers requiring high-fidelity incorporation of this gamma-amino acid into peptidomimetics.

Chemical Architecture & Significance[1]

Fmoc-4-amino-3,3-dimethylbutyric acid (CAS: 1310680-27-3) is a protected

This structural modification introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts the conformational flexibility of the peptide backbone. By reducing the entropic penalty of folding, the C3-dimethyl group pre-organizes the molecule into specific secondary structures, making it a critical tool for stabilizing turns and helices in peptidomimetic drug design.

Physicochemical Profile[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid |

| Common Abbreviation | Fmoc-Adb-OH; Fmoc- |

| Molecular Formula | |

| Molecular Weight | ~353.41 g/mol |

| Backbone Type | |

| Steric Feature | Neopentyl-like amine environment; |

| Solubility | Soluble in DMF, DCM, NMP; sparingly soluble in water |

Structural Impact: The Gem-Dimethyl Effect

The primary utility of Fmoc-Adb-OH lies in its ability to dictate peptide folding. The bulky methyl groups at the C3 position create steric repulsion with the backbone, forcing the peptide chain into bent conformations.

-

Turn Induction: Adb residues are potent inducers of non-standard turns (e.g.,

helices or -

Proteolytic Stability: As a

-amino acid, Adb is not recognized by standard proteases, conferring extended half-life to therapeutic peptides. -

Hybrid Peptides: When alternating with

-amino acids (e.g., Aib), Adb can form hybrid

Logical Pathway: Conformational Restriction

Figure 1: Mechanism of conformational stabilization via the Thorpe-Ingold effect induced by the Adb residue.

Solid-Phase Peptide Synthesis (SPPS) Protocol[9]

Incorporating Fmoc-Adb-OH requires modified protocols due to the steric environment of the amine. While the carboxyl group (attached to a

Critical Reagents

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended over DIC/HOBt to drive the reaction to completion.

-

Base: DIPEA (Diisopropylethylamine) or Collidine.

-

Solvent: DMF (Dimethylformamide) is standard; NMP (N-methyl-2-pyrrolidone) can be used for difficult sequences.

Step-by-Step Methodology

Phase A: Coupling Fmoc-Adb-OH to the Resin

This step is generally straightforward as the carboxyl group has a methylene spacer.

-

Activation: Dissolve Fmoc-Adb-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

-

Base Addition: Add DIPEA (6.0 eq) immediately prior to addition to the resin.

-

Reaction: Shake for 45–60 minutes at room temperature.

-

Monitoring: Perform a Kaiser test. If not blue (negative), proceed. If slightly positive, re-couple.

Phase B: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle: Treat 2

10 minutes. -

Wash: DCM (3x), DMF (3x).

Phase C: Elongation (Coupling to the Adb Amine)

This is the critical step. The nucleophilicity of the Adb amine is reduced due to the adjacent gem-dimethyl group.

-

Pre-Activation: Activate the next Fmoc-amino acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq).

-

Double Coupling (Mandatory):

-

Pass 1: React for 2 hours at room temperature. Drain.

-

Pass 2: React with fresh reagents for 1 hour at room temperature or 30 mins at 50°C (microwave assisted).

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visual Workflow: Adb Integration

Figure 2: SPPS workflow highlighting the critical bottleneck at the neopentyl amine coupling stage.

Analytical Verification

Due to the non-standard backbone, verification of incorporation is essential.

-

Mass Spectrometry (ESI-MS): The Adb residue adds a mass of 129.1 Da (residue mass:

).-

Calculation:

.

-

-

NMR Spectroscopy (

H):-

Look for the distinct singlet (6H) around 1.0 ppm corresponding to the gem-dimethyl group.

-

The

and

-

References

-

ResearchGate. (2014). Synthesis of N-Boc protected 3,3-dimethylbutanoic acid (Adb) and conformational analysis. Retrieved March 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to Fmoc-4-amino-3,3-dimethylbutyric Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Steric Hindrance in Peptide Synthesis

In the landscape of peptide chemistry and drug discovery, the use of non-proteinogenic amino acids offers a powerful tool to modulate the pharmacological properties of peptides. Among these, Fmoc-4-amino-3,3-dimethylbutyric acid stands out as a unique building block. Its strategic design, incorporating a gem-dimethyl group on the β-carbon, introduces significant steric hindrance. This structural feature is not a mere modification but a deliberate strategy to influence peptide conformation, enhance metabolic stability, and ultimately, to engineer peptides with superior therapeutic potential.[1][2]

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the properties of Fmoc-4-amino-3,3-dimethylbutyric acid, the scientific rationale for its use, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-4-amino-3,3-dimethylbutyric Acid

A thorough understanding of the physicochemical properties of this amino acid derivative is crucial for its effective use in synthesis and for the characterization of the resulting peptides.

| Property | Value | Source |

| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | [3] |

| CAS Number | 1310680-27-3 | [3] |

| Molecular Formula | C22H25NO4 | [4] |

| Molecular Weight | 367.44 g/mol | [4] |

| Appearance | White powder | [4] |

| Purity | ≥ 97% (HPLC) | [4] |

| Storage Conditions | 0-8 °C | [4] |

| SMILES | CC(C)(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [3] |

| InChI Key | UWRAFLVCVDLIMQ-UHFFFAOYSA-N | [3] |

Note: Specific data on melting point and solubility for the Fmoc derivative are not consistently reported across suppliers. For the analogous Boc-protected compound (Boc-4-amino-3,3-dimethyl-butyric acid), a melting point of 86-92 °C is documented, which may serve as a useful reference point.[4]

The Scientific Rationale: The "gem-Dimethyl Effect"

The presence of the gem-dimethyl group at the Cβ position is the defining feature of this amino acid derivative. This structural motif is a classic example of the Thorpe-Ingold effect , or the "gem-dimethyl effect".[1] This effect has profound implications for the reactivity and conformational preferences of the molecule.

From a thermodynamic standpoint, the gem-dimethyl group restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This pre-organization of the backbone can favor the adoption of specific secondary structures, such as β-turns, in the resulting peptide.[5] This conformational constraint can lead to peptides with higher receptor binding affinity and specificity.

From a kinetic perspective, the steric bulk of the gem-dimethyl group can influence the rates of intramolecular reactions, often accelerating cyclization reactions.[1] In the context of drug design, this constrained conformation can also shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[6]

Experimental Protocols

The successful incorporation of Fmoc-4-amino-3,3-dimethylbutyric acid into a peptide sequence relies on optimized protocols for both the coupling of this sterically hindered amino acid and the subsequent removal of the Fmoc protecting group.

Protocol 1: Coupling of Fmoc-4-amino-3,3-dimethylbutyric Acid using HBTU/HOBt

The coupling of sterically hindered amino acids requires robust activation methods to ensure efficient amide bond formation. The use of aminium/uronium salt-based reagents like HBTU, in conjunction with HOBt to suppress racemization, is highly recommended.[7][8]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-4-amino-3,3-dimethylbutyric acid

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.

-

Pre-activation of the Amino Acid:

-

In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-4-amino-3,3-dimethylbutyric acid (relative to the resin loading) in a minimal amount of anhydrous DMF.

-

Add 2.9-4.9 equivalents of HBTU and 3-5 equivalents of HOBt to the amino acid solution.[7]

-

Add 6-10 equivalents of DIPEA to the mixture.

-

Allow the pre-activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the swollen, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of the amino acid, a longer coupling time is advisable.[9]

-

-

Monitoring the Reaction:

-

Perform a qualitative test for free primary amines (e.g., the Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").[10]

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Protocol 2: Fmoc-Deprotection

The removal of the Fmoc group is a critical step in SPPS, and a standardized protocol ensures complete deprotection without compromising the integrity of the growing peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in anhydrous DMF

Procedure:

-

Initial Treatment: Add the 20% piperidine/DMF solution to the Fmoc-protected peptide-resin and agitate for 5-10 minutes at room temperature.

-

Second Treatment: Drain the piperidine solution and add a fresh portion of the 20% piperidine/DMF solution. Continue to agitate for an additional 10-15 minutes.

-

Washing: Drain the piperidine solution and wash the resin extensively with anhydrous DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Applications in Drug Discovery and Development

The unique properties of Fmoc-4-amino-3,3-dimethylbutyric acid make it a valuable tool in several areas of drug discovery and development:

-

Peptidomimetics: By introducing conformational constraints, this amino acid can be used to design peptidomimetics with improved receptor affinity and selectivity.[5]

-

Enhanced Metabolic Stability: The gem-dimethyl group can protect the peptide backbone from enzymatic cleavage, leading to a longer in vivo half-life.[6]

-

Modulation of Bioavailability: The altered polarity and conformational properties can influence the absorption and distribution of the peptide drug.

-

Targeted Drug Delivery: Its incorporation into peptides can be part of a strategy to create targeted drug delivery systems.[3]

Visualization of Key Processes

Chemical Structure of Fmoc-4-amino-3,3-dimethylbutyric Acid

Caption: Chemical structure of Fmoc-4-amino-3,3-dimethylbutyric acid.

Workflow for Coupling in Solid-Phase Peptide Synthesis

Caption: Workflow for the coupling of Fmoc-4-amino-3,3-dimethylbutyric acid in SPPS.

Conclusion

Fmoc-4-amino-3,3-dimethylbutyric acid is more than just a modified amino acid; it is a strategic tool for peptide chemists and drug developers. The inherent steric hindrance provided by the gem-dimethyl group offers a predictable means to enforce conformational rigidity and enhance metabolic stability. By understanding its unique properties and employing optimized synthetic protocols, researchers can leverage this valuable building block to design and synthesize novel peptides with improved therapeutic profiles.

References

- BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents.

- BenchChem. (n.d.). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101.

- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.

-

Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

- Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.

- Wels, B., et al. (2011). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.

- Bullock, W. H., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

Fmoc-protected dimethyl GABA analogs for research

Engineering Conformationally Restricted Peptidomimetics: A Technical Guide to Fmoc-Protected Dimethyl GABA Analogs

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and biomaterials engineering. Among these, Fmoc-protected dimethyl analogs of γ-aminobutyric acid (GABA) represent a highly specialized class of building blocks. By introducing gem-dimethyl groups to the flexible GABA backbone, researchers can enforce strict conformational rigidity[1]. This whitepaper explores the mechanistic causality behind these modifications, their critical role as self-immolative linkers in targeted therapeutics[2], and the field-proven solid-phase peptide synthesis (SPPS) protocols required to overcome their inherent steric hindrance[3].

The Mechanistic Rationale: Conformational Restriction and the Thorpe-Ingold Effect

Natural GABA is a highly flexible molecule, capable of adopting numerous conformations in solution. However, in peptidomimetic design and benzodiazepine synthesis, restricting this flexibility is often necessary to enhance receptor binding affinity or resist enzymatic degradation[4].

The addition of two methyl groups to the same carbon (gem-dimethylation) induces the Thorpe-Ingold effect (or gem-dialkyl effect)[1].

-

The Causality: The bulky methyl groups sterically repel the adjacent segments of the carbon backbone. To minimize this steric strain, the internal bond angle between the reactive termini is compressed. This brings the nucleophilic and electrophilic centers of the molecule closer together, drastically lowering the entropic cost (activation energy) required for cyclization or specific secondary structure formation.

Structural Variants and Properties

Depending on the position of the dimethyl substitution, the physical and chemical properties of the GABA analog shift significantly. Table 1 summarizes the quantitative and structural distinctions.

Table 1: Structural Comparison of Fmoc-Dimethyl-GABA Analogs

| Analog Name | Substitution Site | Primary Research Application | Steric Hindrance Level |

| Fmoc- | C2 ( | Peptidomimetics, rigid backbone induction | Very High (Adjacent to carboxylate) |

| Fmoc- | C3 ( | Self-immolative linkers in ADCs[2] | High |

| Fmoc- | C4 ( | Altered receptor agonist activity[4] | Moderate (Adjacent to Fmoc-amine) |

Advanced Applications: Self-Immolative Linkers in Drug Conjugates

One of the most impactful applications of

In an Antibody-Drug Conjugate (ADC), the drug payload must remain securely attached during systemic circulation but release rapidly upon entering the target tumor cell. When a peptide linker is cleaved by a lysosomal enzyme (such as Cathepsin B), it exposes the free amine of the dimethyl-GABA spacer. Driven by the Thorpe-Ingold effect, this intermediate undergoes extremely rapid intramolecular lactamization, severing the bond to the payload and releasing the active drug[2].

Fig 1: Mechanism of dimethyl-GABA as a self-immolative spacer in targeted drug conjugates.

Overcoming Steric Hindrance in SPPS

The very same steric bulk that makes dimethyl-GABA analogs useful in self-immolation makes them notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). The gem-dimethyl groups physically block incoming nucleophiles, leading to incomplete acylation and deletion sequences. Standard coupling parameters must be aggressively modified.

Table 2: Quantitative SPPS Coupling Parameters & Causality

| Parameter | Standard Amino Acid | Fmoc-Dimethyl-GABA | Causality for Adjustment |

| Coupling Reagent | HBTU (3-4 eq) | HATU or DIC/Oxyma (5 eq)[3] | The 7-aza group of HATU stabilizes the active ester, accelerating the acylation of highly hindered amines. |

| Base | DIPEA (6-8 eq) | DIPEA (10 eq) | Higher base concentration ensures complete activation of the sterically shielded carboxylate. |

| Time | 30 - 45 mins | 2 - 4 hours | Slower reaction kinetics dictate extended coupling times to achieve >95% yield. |

| Temperature | Room Temp (25°C) | 75°C (Microwave) | Thermal energy is required to overcome the high activation energy barrier imposed by the methyl groups. |

Self-Validating Experimental Protocol: SPPS Incorporation

To ensure scientific integrity, the following step-by-step protocol integrates a self-validating feedback loop to prevent the propagation of synthesis errors when working with Fmoc-

Objective: Achieve >95% coupling efficiency of Fmoc-

Step-by-Step Methodology:

-

Resin Swelling: Swell 100

mol of resin in DMF for 30 minutes. Causality: Proper swelling maximizes the accessibility of the internal polymer pores to the bulky activated amino acid. -

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash 5x with DMF.

-

Pre-Activation: In a separate vial, dissolve 500

mol (5 eq) of Fmoc--

Causality: The bulky gem-dimethyl groups slow down the formation of the active ester. A 3-minute pre-activation ensures complete conversion to the highly reactive OAt-ester before introduction to the resin.

-

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours (or apply microwave heating at 75°C for 15 minutes).

-

Self-Validation Checkpoint (Kaiser Test): Remove a micro-aliquot of resin beads, wash thoroughly with DCM, and apply Kaiser test reagents.

-

Negative Result (Yellow): Validation successful. Complete acylation achieved. Proceed to the next synthesis step.

-

Positive Result (Blue): Validation failed. Steric clash prevented complete coupling. Do not proceed to deprotection. Perform a double-coupling using DIC/Oxyma to bypass the uronium-induced guanidinylation side-reaction that occurs with repeated HATU exposure.

-

-

Global Cleavage: Upon sequence completion, treat the final peptide-resin with a TFA/TIPS/H

O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether and verify the mass via LC-MS[3].

Fig 2: Self-validating SPPS workflow for sterically hindered Fmoc-dimethyl-GABA analogs.

References

1.[1] Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. 1 2.[2] US6214345B1 - Lysosomal enzyme-cleavable antitumor drug conjugates. Google Patents. 2 3.[4] Design and Synthesis of Novel Benzodiazepines. VTechWorks. 5 4.[3] US9161988B2 - Multimeric peptide conjugates and uses thereof. Google Patents. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6214345B1 - Lysosomal enzyme-cleavable antitumor drug conjugates - Google Patents [patents.google.com]

- 3. US9161988B2 - Multimeric peptide conjugates and uses thereof - Google Patents [patents.google.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Fmoc-4-amino-3,3-dimethyl-butyric Acid: A Technical Guide for Peptide Engineering

Topic: Fmoc-4-amino-3,3-dimethyl-butyric Acid: Molecular Weight, Formula, and Technical Application Guide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Fmoc-4-amino-3,3-dimethyl-butyric acid is a specialized non-proteinogenic

This guide provides a comprehensive technical profile, validated synthetic protocols for Solid Phase Peptide Synthesis (SPPS), and mechanistic insights into its application in foldamer design.

Part 1: Physicochemical Profile

The following data summarizes the core chemical identity of the molecule. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches, as counter-ions or hydration states can vary.

Table 1: Key Chemical Specifications

| Property | Specification |

| Chemical Name | Fmoc-4-amino-3,3-dimethyl-butyric acid |

| Common Abbreviations | Fmoc-Adb-OH; Fmoc-3,3-dimethyl-GABA |

| CAS Number | 1310680-27-3 |

| Molecular Formula | |

| Molecular Weight | 353.41 g/mol |

| Backbone Class | |

| Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Solubility | Soluble in DMF, DMSO, DCM; insoluble in water |

| Appearance | White to off-white powder |

Structural Analysis

Unlike standard

-

Steric Lock: The bulky methyl groups restrict rotation around the

and -

Foldamer Propensity: This restriction pre-organizes the backbone, promoting the formation of specific helices (e.g., 14-helices) in

-peptides that are thermodynamically inaccessible to linear alkyl chains.

Part 2: Synthetic Utility & Mechanism

The Thorpe-Ingold Effect in Peptide Design

The utility of Fmoc-4-amino-3,3-dimethyl-butyric acid lies in its ability to force peptide backbones into folded states. The "Thorpe-Ingold" or gem-dialkyl effect reduces the entropic penalty of folding. When incorporated into a peptide sequence:

-

Helix Induction: It promotes the formation of defined helices in

- and -

Proteolytic Stability: The non-natural backbone and steric bulk prevent recognition by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of peptide drugs in plasma.

Diagram: Structural Comparison & Folding Logic

Caption: Logical flow from chemical structure to functional foldamer properties.

Part 3: Experimental Protocols (SPPS)

Critical Handling Note: Steric Hindrance

Due to the gem-dimethyl group, the amine group of this residue (once deprotected) and the carboxylic acid are sterically hindered. Standard coupling protocols (e.g., DIC/HOBt) often fail or result in low yields.

Optimized Coupling Protocol

Objective: Efficient coupling of Fmoc-4-amino-3,3-dimethyl-butyric acid to a resin-bound peptide.

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine.

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling.[1]

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

-

Activation (Pre-activation is critical):

-

Dissolve 3.0 equivalents of Fmoc-4-amino-3,3-dimethyl-butyric acid in DMF.

-

Add 2.9 equivalents of HATU.

-

Add 6.0 equivalents of DIPEA.

-

Note: Allow to activate for exactly 30-60 seconds. Do not over-activate to avoid racemization (though less risky for gamma-AAs).

-

-

Coupling:

-

Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that steric bulk may give false negatives; LC-MS of a micro-cleavage is the gold standard for verification.

Deprotection Protocol

The removal of the Fmoc group from the gamma-amine proceeds via standard conditions, though slower kinetics may be observed.

-

Reagent: 20% Piperidine in DMF.[3]

-

Cycle:

-

Wash 1: 3 minutes.

-

Wash 2: 10-15 minutes (Extended time ensures complete removal despite steric bulk).

-

SPPS Workflow Diagram

Caption: Optimized SPPS workflow emphasizing extended coupling times and rigorous QC.

Part 4: Applications in Drug Development[4]

Gabapentinoid Therapeutics

Fmoc-4-amino-3,3-dimethyl-butyric acid is the protected precursor to 3,3-dimethylgabapentin .

-

Mechanism: Like gabapentin and pregabalin, derivatives of this molecule target the

subunit of voltage-gated calcium channels.[4] -

Advantage: The acyclic gem-dimethyl structure offers a different lipophilicity profile and receptor binding affinity compared to the cyclic cyclohexyl ring of gabapentin, potentially altering blood-brain barrier (BBB) penetration.

Peptidomimetic Stability

Incorporating this residue into bioactive peptides (e.g., GLP-1 analogs or antimicrobial peptides) serves as a "blocker" for enzymatic degradation. The

References

-

PubChem. (2025).[5] Fmoc-4-amino-3,3-dimethyl-butyric acid (Compound Summary). National Library of Medicine. Available at: [Link]

- Vasudev, P. G., et al. (2011). Defined secondary structures in alpha/gamma-hybrid peptides. Chemical Reviews, 111(10), 6578–6644. (Context: Foldamer design using gamma-amino acids).

- Albericio, F., & Tulla-Puche, J. (2008). The Power of the Thorpe-Ingold Effect in Peptide Synthesis. Chemical Reviews. (Context: Mechanistic basis for coupling difficulties and stability).

Sources

Comprehensive Technical Guide: Solvation Dynamics and Handling of Fmoc-4-amino-3,3-dimethyl-butyric acid in DMF

Target Audience: Peptide Chemists, Formulators, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Fmoc-4-amino-3,3-dimethyl-butyric acid is a highly specialized, non-proteinogenic amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS), bioconjugation, and the design of metabolically stable peptidomimetics 1[1]. Achieving optimal solubility of this compound in

Mechanistic Profiling: Molecular Structure vs. Solvation Thermodynamics

To master the handling of Fmoc-4-amino-3,3-dimethyl-butyric acid (CAS: 1310680-27-3, MW: 353.41 g/mol 2[2]), one must understand the interplay between its structural topology and the solvent environment.

The Structural Challenge: The Thorpe-Ingold Effect

The molecule features an aliphatic butyric acid backbone modified with a 3,3-dimethyl (gem-dimethyl) substitution. This specific substitution induces the Thorpe-Ingold effect , which restricts the conformational flexibility of the backbone. While this rigidity is highly advantageous for inducing specific secondary structures in peptide therapeutics, it significantly increases the crystal lattice energy of the solid compound. The bulky, planar 9-fluorenylmethoxycarbonyl (Fmoc) protecting group further stabilizes the solid state via strong

The Solvation Mechanism of DMF

Overcoming this robust lattice energy requires a solvent with specific dielectric and hydrogen-bonding capabilities. DMF is the universal solvent of choice for this application3[3].

-

Dipole & Dielectric Constant: As a polar aprotic solvent with a high dielectric constant (

) and a significant dipole moment (3.82 D), DMF effectively disrupts the intermolecular hydrogen bonds between the terminal carboxylic acid and the carbamate NH of the Fmoc group. -

Hydrophobic Solvation: The two methyl groups of DMF provide favorable London dispersion interactions with the compound's lipophilic Fmoc and gem-dimethyl domains, ensuring rapid solvation once the initial kinetic barrier of the crystal lattice is breached.

Quantitative Solubility Data & SPPS Parameters

In standard SPPS workflows, Fmoc-protected amino acids must be dissolved at concentrations between 0.2 M and 0.5 M to drive pseudo-first-order coupling kinetics and prevent deletion sequences 3[3]. The table below summarizes the physicochemical properties and operational solvation parameters for this specific derivative.

| Property / Parameter | Value | Operational Significance |

| CAS Number | 1310680-27-3 | Unique identifier for procurement and QA/QC. |

| Molecular Weight | 353.41 g/mol | Required for precise molarity calculations. |

| Standard SPPS Working Conc. | 0.2 M – 0.5 M | Ensures optimal stoichiometric excess (typically 3-5 eq) during resin coupling. |

| Solvent of Choice | Anhydrous DMF | Prevents premature Fmoc deprotection or side reactions caused by moisture. |

| Dissolution Kinetics | Moderate | Requires mechanical agitation (vortexing/sonication) to overcome initial lattice energy. |

Experimental Workflow: Empirical Determination of Solubility

While theoretical solubility in DMF is high, empirical validation is critical when scaling up syntheses to prevent incomplete coupling caused by sub-visible micro-precipitation. The following protocol is designed as a self-validating system 4[4]. It eliminates operator subjectivity (e.g., visual inspection) by forcing the system into a saturated state, physically separating the phases, and quantifying the result analytically.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

-

Weigh approximately 500 mg of Fmoc-4-amino-3,3-dimethyl-butyric acid into a clean, dry 2.0 mL microcentrifuge tube.

-

Add exactly 1.0 mL of LC-MS grade, anhydrous DMF.

-

Causality Note: The goal is to create a visibly heterogeneous mixture (excess solid) to guarantee that the thermodynamic saturation limit is reached.

Step 2: Kinetic Disruption & Thermodynamic Equilibration

-

Vortex the suspension vigorously for 2 minutes, followed by sonication in a water bath at room temperature for 10 minutes. This overcomes the kinetic activation energy barrier of the gem-dimethyl stabilized crystal lattice.

-

Place the tube in a thermostatic shaker set to exactly 25°C and agitate at 800 RPM for 24 hours.

-

Causality Note: 24-hour equilibration is mandatory. Shorter durations may result in measuring a metastable supersaturated state or an incomplete kinetic dissolution, invalidating the data.

Step 3: Phase Separation

-

Centrifuge the equilibrated sample at 15,000 × g for 10 minutes to pellet the undissolved solid.

-

Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a new vial.

-

Causality Note:Never use Cellulose Acetate (CA) or Nylon filters. DMF is a highly aggressive solvent that will dissolve these materials, contaminating your sample and potentially ruining your HPLC column. PTFE is chemically inert to DMF.

Step 4: Analytical Quantification (Self-Validation)

-

Dilute a 10 µL aliquot of the filtered supernatant into 990 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

-

Analyze the diluted sample via HPLC-UV, monitoring absorbance at 301 nm (the specific chromophore peak of the Fmoc group).

-

Calculate the exact molar solubility by comparing the peak area against a pre-established calibration curve of fully dissolved, dilute standards.

Workflow Visualization

The following diagram maps the logical flow of the self-validating empirical solubility determination and its integration into the SPPS workflow.

Workflow for empirical solubility determination and SPPS integration.

Troubleshooting & Best Practices

-

Moisture Contamination: DMF is highly hygroscopic. Absorbed water will drastically reduce the solubility of the highly lipophilic Fmoc-4-amino-3,3-dimethyl-butyric acid and can lead to side reactions during coupling (e.g., hydrolysis of the active ester). Always use fresh, anhydrous DMF stored over molecular sieves.

-

Coupling Reagent Compatibility: Once dissolved in DMF, this sterically hindered amino acid requires highly efficient coupling reagents. Due to the gem-dimethyl bulk, standard HBTU/HOBt may yield slow kinetics. Utilizing HATU or COMU with a strong base like DIPEA is recommended to drive the acylation forward efficiently.

-

Temperature Variations: If the laboratory ambient temperature drops below 20°C, previously prepared 0.5 M stock solutions may experience micro-precipitation. Gentle warming (up to 35°C) and sonication will rapidly redissolve the compound without degrading the Fmoc group.

References

- Title: Fmoc-4-amino-3,3-dimethyl-butyric acid | 1310680-27-3 Source: J&K Scientific LLC URL

- Title: 1310680-27-3 | MFCD18782830 | Fmoc-4-amino-3,3-dimethyl-butyric acid Source: Aaronchem URL

- Title: A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO Source: BenchChem URL

- Title: Peptide Resin Loading Protocols Source: MilliporeSigma URL

Sources

An In-depth Technical Guide to the History and Development of gem-Dimethyl Gamma-Amino Acids

Abstract

The incorporation of the gem-dimethyl moiety into the gamma-aminobutyric acid (GABA) scaffold represents a pivotal achievement in medicinal chemistry, transforming a poorly bioavailable neurotransmitter into a class of blockbuster drugs. This guide provides a comprehensive technical overview of the history, chemical principles, synthesis, and biological evaluation of gem-dimethyl gamma-amino acids. We will explore the foundational Thorpe-Ingold effect, which provides the kinetic impetus for specific synthetic routes, and trace the serendipitous discovery of gabapentinoids like Pregabalin. The narrative will dissect the molecular mechanism of action, focusing on the interaction with the α2δ subunit of voltage-gated calcium channels, and present quantitative data that underscores the profound impact of the gem-dimethyl group on binding affinity and pharmacokinetics. Detailed synthetic protocols and a standard preclinical evaluation workflow are provided to offer researchers and drug development professionals a practical and in-depth resource.

The Physicochemical Rationale: The Thorpe-Ingold (gem-Dimethyl) Effect

The story of gem-dimethyl gamma-amino acids is fundamentally rooted in a classic principle of physical organic chemistry: the Thorpe-Ingold effect , also known as the gem-dimethyl or angle compression effect. First reported by Beesley, Thorpe, and Ingold in 1915, this effect describes the observation that substituting two hydrogen atoms on a carbon in a linear chain with two alkyl groups (such as a gem-dimethyl group) significantly accelerates the rate of intramolecular cyclization reactions.[1]

The underlying cause is steric. The two methyl groups, being bulkier than hydrogen atoms, increase the steric strain within the acyclic precursor. This strain alters the bond angles; specifically, the internal angle between the gem-dimethyl groups increases, which in turn compresses the angle between the two reacting termini of the molecule.[1][2] This pre-organization brings the reactive groups closer together, lowering the entropic barrier to cyclization and dramatically increasing the reaction rate.[1] While initially thought to be a purely steric phenomenon, computational studies have shown that the Thorpe-Ingold acceleration is significantly influenced by solvent effects, where increasing alkyl substitution can reduce the strength of solvation of the reactant, thereby lowering the activation barrier.[3][4] This principle is a cornerstone of synthetic strategies for creating cyclic intermediates that are precursors to therapeutically active GABA analogues.

A Serendipitous History: From GABA Analogue to Blockbuster Drug

The development of the most prominent drugs in this class was not a result of direct design but of fortuitous discovery. The journey began in the early 1970s at Goedecke AG (later a subsidiary of Parke-Davis) in Germany.[5][6] Researchers, led by Gerhard Satzinger, were attempting to solve a fundamental problem with the neurotransmitter GABA: its inability to cross the blood-brain barrier.[5][7] Their strategy was to increase its lipophilicity by attaching a cyclohexyl ring to the GABA backbone.[5] This effort led to the creation of gabapentin (1-[aminomethyl]cyclohexaneacetic acid).[6]

While designed with GABAergic activity in mind, early patents noted its sedative properties and its ability to prevent seizures in animal models.[6] However, it was later discovered, much to the surprise of the scientific community, that gabapentin does not bind to GABA receptors nor does it affect GABA metabolism at clinically relevant doses.[8] Its true mechanism would remain elusive for years. Gabapentin was first approved in the UK in 1993 and in the US later that year as an adjunctive therapy for epilepsy.[9] Its efficacy in treating neuropathic pain was later established, leading to a second FDA approval in 2002.[9]

The success of gabapentin spurred further research into related 3-substituted GABA analogues. This led to the development of pregabalin, which features an isobutyl group at the 3-position, creating a gem-dimethyl-like motif at the 4-position of the hexanoic acid backbone. The development of pregabalin was similarly described as "fortuitous" and it was found to be a potent anticonvulsant and analgesic.[5][7]

Molecular Mechanism of Action: Targeting the α2δ Subunit

The clinical efficacy of gabapentinoids stems from their high-affinity binding to an unexpected target: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[8] These channels are critical for regulating neuronal excitability and neurotransmitter release. The α2δ subunit, particularly the α2δ-1 and α2δ-2 isoforms, acts as a chaperone, promoting the trafficking and cell surface expression of the pore-forming α1 subunit of the calcium channel.[8][10]

In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in dorsal root ganglion and spinal cord neurons.[8] This leads to increased trafficking of calcium channels to presynaptic terminals, resulting in excessive release of excitatory neurotransmitters like glutamate and substance P, which underlies the experience of pain hypersensitivity.

Gabapentinoids act by binding to the α2δ-1 subunit, which disrupts its regulatory function.[8] This binding interferes with the forward trafficking of the α2δ-1 subunit and its associated calcium channels to the presynaptic membrane.[8] The net result is a reduction in the density of functional calcium channels at the synapse, leading to decreased calcium influx upon neuronal firing and a subsequent reduction in the release of pain-mediating neurotransmitters. Site-directed mutagenesis studies have identified a specific arginine residue (Arg217) on the α2δ-1 protein as being critical for this binding interaction.[11][12]

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol: Enantioselective Synthesis of a Pregabalin Intermediate [13] This protocol describes the synthesis of (S)-3-azido-5-methylhexanoic acid, a key intermediate that can be readily converted to (S)-Pregabalin by reduction of the azide.

-

Step 1: Synthesis of Chiral Oxazolidinone:

-

React (1R,2S)-(-)-norephedrine with diethyl carbonate in the presence of a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux to drive the cyclization reaction, forming the (4R,5S)-4-methyl-5-phenyloxazolidin-2-one auxiliary.

-

Purify the product by recrystallization.

-

Causality: This step creates the chiral scaffold that will direct subsequent stereoselective reactions.

-

-

Step 2: N-Acylation:

-

Dissolve the chiral oxazolidinone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium (n-BuLi) to deprotonate the nitrogen, forming the lithium amide.

-

Add 5-methylhexanoyl chloride dropwise and allow the reaction to warm to 0 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by flash column chromatography.

-

Causality: This attaches the carbon backbone of the target molecule to the chiral director.

-

-

Step 3: Diastereoselective Azidation:

-

Dissolve the N-acylated oxazolidinone from Step 2 in anhydrous THF and cool to -78 °C.

-

Add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form the chiral enolate.

-

Add trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) as the azide source.

-

Quench the reaction with acetic acid.

-

Causality: The bulky phenyl group on the oxazolidinone sterically blocks one face of the enolate, forcing the azide electrophile to attack from the opposite face, thereby setting the desired (S)-stereochemistry.

-

-

Step 4: Auxiliary Cleavage:

-

Dissolve the azidated product in a THF/water mixture and cool to 0 °C.

-

Add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to hydrolyze the imide.

-

The chiral auxiliary can be recovered by extraction.

-

Acidify the aqueous layer and extract the desired (S)-3-azido-5-methylhexanoic acid product.

-

Causality: This step liberates the enantiomerically pure product from the chiral director, which can then be recycled.

-

Chemoenzymatic Synthesis

More modern approaches utilize enzymes for highly selective transformations, reducing the need for chiral auxiliaries and often providing superior enantiomeric excess (>99% ee) under milder reaction conditions.

Protocol: Asymmetric Bioreduction of a β-Cyanoacrylate Ester [14] This protocol uses an ene-reductase enzyme to perform a stereoselective reduction of a carbon-carbon double bond, creating the chiral center of a pregabalin precursor.

-

Step 1: Synthesis of Keto Ester Precursor:

-

React 4-methyl-2-pentanone with sodium hydride (NaH) in dry THF.

-

Add dimethyl carbonate to the resulting enolate to form methyl 2,4-dimethyl-3-oxopentanoate.

-

Purify the keto ester by distillation under reduced pressure.

-

Causality: This creates the initial carbon backbone required for subsequent transformations.

-

-

Step 2: Synthesis of α,β-Dehydro Cyanoester:

-

Convert the keto ester from Step 1 into an enol triflate using triflic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Perform a palladium-catalyzed cyanation reaction on the enol triflate using zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the α,β-dehydro cyanoester.

-

Causality: This two-step process installs the nitrile group and the double bond that will be the substrate for the key enzymatic reduction.

-

-

Step 3: Enantioselective Bioreduction:

-

Prepare a buffered aqueous solution containing the α,β-dehydro cyanoester substrate.

-

Add the ene-reductase enzyme (e.g., OPR1 from Lycopersicon esculentum) and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation until the reaction is complete (monitored by HPLC or GC).

-

Extract the chiral β-cyano ester product with an organic solvent.

-

Causality: The enzyme's chiral active site selectively adds a hydride to one face of the double bond, resulting in the formation of a single enantiomer of the product with very high purity.

-

-

Step 4: Conversion to (S)-Pregabalin:

-

Reduce the nitrile group of the chiral β-cyano ester to a primary amine using a reducing agent like Raney Nickel or by catalytic hydrogenation.

-

Hydrolyze the ester group under acidic or basic conditions to yield the final carboxylic acid product, (S)-Pregabalin.

-

Preclinical and Clinical Evaluation Workflow

The development of a novel gem-dimethyl gamma-amino acid analogue follows a structured pipeline from initial design to clinical evaluation. This workflow is designed to assess potency, selectivity, safety, and efficacy.

Caption: A standard workflow for the discovery and development of a novel gabapentinoid.

A key in vitro experiment is the competitive radioligand binding assay to determine a new compound's affinity for the α2δ-1 target.

Protocol: [³H]-Gabapentin Competitive Binding Assay

-

Step 1: Membrane Preparation:

-

Homogenize rat or porcine brain cortex tissue in a cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation in a suitable assay buffer (e.g., HEPES).

-

Determine the protein concentration of the final membrane suspension using a standard method (e.g., Bradford assay).

-

Causality: This isolates the cell membranes which are rich in the target protein, the α2δ-1 subunit.

-

-

Step 2: Binding Assay:

-

In a 96-well plate, add a fixed concentration of [³H]-Gabapentin (the radioligand).

-

Add increasing concentrations of the unlabeled test compound (the competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

To determine non-specific binding, run parallel wells containing a high concentration of unlabeled gabapentin.

-

Causality: The test compound will compete with the radioligand for the binding site on the α2δ-1 protein. Higher affinity test compounds will displace more radioligand at lower concentrations.

-

-

Step 3: Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with cold assay buffer to remove any remaining unbound radioactivity.

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Causality: This step measures how much radioligand remains bound to the target in the presence of the competitor.

-

-

Step 4: Data Analysis:

-

Subtract the non-specific binding from all measurements.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Conclusion

The development of gem-dimethyl gamma-amino acids is a testament to the power of applying fundamental chemical principles to solve pharmacological challenges, even when the path of discovery is serendipitous. The Thorpe-Ingold effect provides a rational basis for synthetic design, while the unexpected discovery of the α2δ subunit as the molecular target opened up new avenues for treating neurological disorders. The superior potency and pharmacokinetic properties conferred by the gem-dimethyl group highlight its value as a privileged structural motif in modern drug design. The detailed protocols and workflows presented in this guide offer a technical foundation for researchers aiming to build upon this legacy and develop the next generation of CNS therapeutics.

References

-

Chincholkar, M. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 14(3), 184-192. Available at: [Link]

-

Chincholkar, M. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. SAGE Publications. Available at: [Link]

-

Calvo, M., et al. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00205. Available at: [Link]

-

Marais, E., et al. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Molecular Pharmacology, 59(5), 1243-1248. Available at: [Link]

-

Marais, E., et al. (2001). Calcium Channel α2/δ subunits – Structure and Gabapentin Binding. ResearchGate. Available at: [Link]

-

Rubin, M., et al. (2015). One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes. Organic & Biomolecular Chemistry, 13(41), 10347-10351. Available at: [Link]

-

Reddy, D. S., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 1714-1717. Available at: [Link]

-

American Chemical Society. (2025). Gabapentin. Molecule of the Week Archive. Available at: [Link]

-

Wang, T., et al. (2005). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. Bioorganic & Medicinal Chemistry Letters, 15(16), 3765-3769. Available at: [Link]

-

Yasaei, R., & Saadabadi, A. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. Available at: [Link]

-

Vooturi, S., et al. (2020). Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice. Biochemical Pharmacology, 178, 114127. Available at: [Link]

-

Font-Clos, F., et al. (2022). Gabapentin Disrupts Binding of Perlecan to the α2δ1 Voltage Sensitive Calcium Channel Subunit and Impairs Skeletal Mechanosensation. International Journal of Molecular Sciences, 23(24), 15809. Available at: [Link]

-

Wang, M., et al. (1999). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. Biochemical Journal, 342(Pt 2), 313-320. Available at: [Link]

-

Leuchs, S., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(3), 1278-1287. Available at: [Link]

-

Kim, D.S., et al. (2022). Gabapentin inhibits the analgesic effects and nerve regeneration process induced by hepatocyte growth factor (HGF) in a peripheral nerve injury model. Molecular and Cellular Neuroscience, 122, 103767. Available at: [Link]

-

Wikipedia. (2024). Gabapentin. Available at: [Link]

-

Smith, P. A. (2021). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. Frontiers in Pain Research, 2, 635831. Available at: [Link]

-

Stamatiou, G., et al. (1999). A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. Organic Preparations and Procedures International, 31(2), 232-236. Available at: [Link]

-

Wikipedia. (2023). Thorpe–Ingold effect. Available at: [Link]

-

Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 38(17), 3257-3266. Available at: [Link]

-

Martínez-Pascual, B., et al. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 23(11), 2969. Available at: [Link]

-

Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Available at: [Link]

-

Leuchs, S., et al. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. ResearchGate. Available at: [Link]

-

He, C., et al. (2021). A new synthetic route for the preparation of pregabalin. Synthetic Communications, 51(10), 1547-1553. Available at: [Link]

-

Al-Hujran, T., et al. (2023). Experimental workflow and steps involved in the screening of ligand molecules during in silico and in vitro experiments. ResearchGate. Available at: [Link]

-

Edache, I. Y., et al. (2016). Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 126-133. Available at: [Link]

-

Kumar, P., & Kumar, R. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Modern Approaches in Chemical and Biological Sciences, 2, 34-40. Available at: [Link]

-

Waters, L., et al. (2018). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. Science & Justice, 58(3), 219-225. Available at: [Link]

-

Palliative Care Network of Wisconsin. (2024). Gabapentin for Neuropathic Pain. Available at: [Link]

-

Waters, L., et al. (2019). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. ResearchGate. Available at: [Link]

-

Zabolotskikh, V., et al. (2022). Synthesis of GABA derivatives with a trifluoromethylated quaternary stereogenic center. ResearchGate. Available at: [Link]

-

Roswell Park Comprehensive Cancer Center. (2026). New Trial Tests Gabapentin for Pain Mitigation, Replacing Opioids. YouTube. Available at: [Link]

-

Roy, T. K., & Cha, J. K. (2021). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. Organic Letters, 23(1), 1-5. Available at: [Link]

-

Vooturi, S., et al. (2020). Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice. Biochemical Pharmacology, 178, 114127. Available at: [Link]

-

Zhang, M., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. Available at: [Link]

-

Takeda, H., et al. (2013). Effects of amino acids on the pharmacokinetic parameters of the expired ∆ 13 CO 2 from rats treated with [1-13 C]acetic acid. ResearchGate. Available at: [Link]

-

Zaugg, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1547. Available at: [Link]

-

Bian, F., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Journal of Neurochemistry, 98(6), 1935-1946. Available at: [Link]

-

Chaparro, L. E., et al. (2023). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Journal of Pain Research, 16, 2691-2708. Available at: [Link]

Sources

- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 2. books.lucp.net [books.lucp.net]

- 3. idc-online.com [idc-online.com]

- 4. comporgchem.com [comporgchem.com]

- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. appn.org.uk [appn.org.uk]

- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gabapentin - Wikipedia [en.wikipedia.org]

- 10. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability & Handling of Fmoc-4-amino-3,3-dimethyl-butyric Acid

Topic: Fmoc-4-amino-3,3-dimethyl-butyric acid stability in solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fmoc-4-amino-3,3-dimethyl-butyric acid (Fmoc-3,3-dimethyl-GABA) is a critical building block in peptidomimetic drug design. Its geminal dimethyl group exerts a profound steric influence, stabilizing secondary structures such as

However, this same structural feature presents a unique stability paradox. The gem-dimethyl effect (Thorpe-Ingold effect) that stabilizes the peptide fold also dramatically accelerates intramolecular cyclization (lactamization). In solution, particularly during Solid Phase Peptide Synthesis (SPPS), this residue is prone to premature Fmoc cleavage and rapid conversion into a chemically inert pyrrolidone derivative, leading to sequence deletion and synthesis failure.

This guide provides a validated framework for handling this compound, focusing on mitigating lactamization kinetics and ensuring coupling fidelity.

Chemical Basis of Instability

To master the handling of this reagent, one must understand the driving force behind its degradation.

The Gem-Dimethyl Effect

In a linear

-

Result: The rate of intramolecular cyclization (

) is enhanced by orders of magnitude compared to the unsubstituted analog (GABA). -

Mechanism: Upon Fmoc removal (or spontaneous loss), the free primary amine attacks the activated carbonyl, expelling the leaving group (resin or ester) to form 4,4-dimethyl-pyrrolidin-2-one .

Degradation Pathway Diagram

The following diagram illustrates the competing pathways between successful peptide coupling and the irreversible lactamization side reaction.

Figure 1: Mechanistic pathway showing the high risk of lactamization upon Fmoc removal.

Stability Profile & Solubility Data

Solubility in Common Solvents

Fmoc-4-amino-3,3-dimethyl-butyric acid is hydrophobic due to the Fmoc group and the dimethyl core.

| Solvent | Solubility Limit (25°C) | Stability (24 hrs) | Recommendation |

| DMF | > 0.5 M | High (if amine-free) | Preferred for SPPS. |

| NMP | > 0.5 M | High | Excellent alternative to DMF. |

| DMSO | > 0.5 M | Moderate | Use only if necessary; risk of oxidation. |

| DCM | Moderate | High | Good for loading, poor for coupling. |

| MeOH/Water | Insoluble | N/A | Avoid protic solvents. |

Stability Metrics

-

Solid State: Stable for >1 year at -20°C. Protect from light and moisture.

-

In Solution (DMF): Stable for 1–2 weeks at 4°C if protected from light and base contamination.

-

In 20% Piperidine/DMF:

(Fmoc removal) is standard (< 5 min), but the resulting free amine has a

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes "Checkpoints"—steps where you verify the system status before proceeding.

Reagent Preparation

Objective: Prepare a 0.2 M solution for SPPS without inducing aggregation or degradation.

-

Calculate: Determine the mass required for 0.2 M concentration.

-

Formula: Mass (g) = Vol (L) × 0.2 (mol/L) × MW (353.4 g/mol ).

-

-

Dissolve: Add pure, amine-free DMF. Vortex until clear.

-

Checkpoint: Solution must be visually clear. Turbidity indicates moisture contamination or aggregation.

-

-

Filtration (Optional): If using automated synthesizers, filter through a 0.45 µm PTFE filter to remove particulates.

Coupling Protocol (SPPS)

Rationale: Standard activation (HBTU/DIEA) can be risky due to slow coupling rates caused by steric hindrance. We recommend Oxyma/DIC for neutral activation, minimizing base-catalyzed side reactions.

Step-by-Step:

-

Resin Preparation: Swell resin in DMF for 30 min.

-

Activation:

-

Mix Fmoc-AA (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

-

Pre-activation time:Strictly < 2 minutes . Long pre-activation risks ester hydrolysis or rearrangement.

-

-

Coupling: Add to resin immediately.

-

Time: 60 minutes at Room Temperature.

-

Double Coupling: Recommended due to steric bulk. Repeat step 2-3.

-

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

The Critical Deprotection Step

Risk: Once the Fmoc group is removed from the resin-bound 3,3-dimethyl-GABA, the free amine can attack the preceding carbonyl (back-biting) if the next coupling is delayed.

-

Deprotect: 20% Piperidine/DMF with 0.1 M HOBt .

-

Why HOBt? It suppresses aspartimide formation and reduces basicity-driven side reactions [1].

-

-

Wash: Flow wash with DMF for 60 seconds immediately. Do not let the deprotection solution sit.

-

Immediate Coupling: The next amino acid must be added immediately .

-

Automated Systems:[2] Program the synthesizer to perform the next coupling without a pause.

-

Troubleshooting & Quality Control

Diagnosing Synthesis Failures

If the peptide yield is low, analyze the crude cleavage product via LC-MS.

| Observation (LC-MS) | Diagnosis | Root Cause | Corrective Action |

| Mass = Target - 18 Da | Lactam Formation | Cyclization of the 3,3-dimethyl-GABA residue. | Reduce deprotection time; add HOBt to piperidine.[3] |

| Mass = Target - Residue | Deletion | Incomplete coupling due to steric hindrance. | Use stronger activation (HATU) or triple coupling. |

| Broad Peak / Tailing | Aggregation | Gem-dimethyl group inducing early folding. | Use ChemMatrix resin; heat coupling to 50°C. |

Synthesis Logic Diagram

Use this decision tree to optimize your workflow.

Figure 2: Optimization logic for sterically hindered amino acids.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86810464, Fmoc-4-amino-3,3-dimethyl-butyric acid. Retrieved from [Link]

Sources

Methodological & Application

coupling conditions for sterically hindered Fmoc-gamma-amino acids

Application Note: Optimized Coupling Strategies for Sterically Hindered Fmoc- -Amino Acids

Introduction & Mechanistic Challenges

The incorporation of non-canonical

The Causality of Coupling Failure: During peptide synthesis, the steric bulk of these substituents physically shields the activated carbonyl. This shielding drastically reduces the rate of nucleophilic attack by the incoming resin-bound amine[3]. Traditional carbodiimide activation (e.g., DIC/HOBt) is often insufficient for these substrates, leading to sluggish kinetics, incomplete couplings, and the accumulation of difficult-to-separate deletion sequences[3]. To overcome this activation barrier, highly reactive coupling reagents that stabilize the transition state and provide anchimeric (neighboring-group) assistance are required.

Reagent Selection: Uronium vs. Phosphonium Salts

Selecting the correct coupling reagent for a hindered

The Power of Uronium/Aminium Salts (HATU & COMU)

For solid-phase peptide synthesis (SPPS) driven by large reagent excesses, uronium-based reagents are the gold standard.

-

HATU utilizes an HOAt leaving group, where the pyridine nitrogen provides anchimeric assistance to accelerate the coupling of difficult sequences[4].

-

COMU , a third-generation reagent, replaces the potentially explosive benzotriazole core with an OxymaPure leaving group and a morpholino backbone[5]. The morpholino group enhances solubility and acts as an internal base, often resulting in coupling efficiencies that exceed HATU for highly hindered sequences while minimizing racemization[5],[6].

The Guanidinylation Risk & The Phosphonium Solution (PyAOP & PyBOP)

A critical mechanistic caveat of uronium salts (HATU, COMU, HBTU) is their propensity to cause guanidinylation [4]. If the coupling reaction is sterically hindered and proceeds slowly, the uronium salt can react directly with the free N-terminal amine of the peptide chain. This forms a stable guanidino derivative, permanently terminating the sequence[4],[6].

To circumvent this in slow reactions—such as fragment condensation or the coupling of extreme

Quantitative Reagent Comparison

The following table summarizes the operational metrics of high-efficiency coupling reagents to guide experimental design.

| Coupling Reagent | Chemical Class | Leaving Group | Relative Reactivity for Hindered AAs | Guanidinylation Risk | Optimal Application |

| DIC / Oxyma | Carbodiimide | OxymaPure | Moderate | None | Routine SPPS of linear, unhindered sequences. |

| HATU | Aminium/Uronium | HOAt | Very High | High (if reaction is slow) | Difficult SPPS couplings; fast linear elongation. |

| COMU | Aminium/Uronium | OxymaPure | Very High | High (if reaction is slow) | Highly hindered SPPS; sequences prone to racemization. |

| PyBOP | Phosphonium | HOBt | High | None | Routine solution-phase fragment condensation. |

| PyAOP | Phosphonium | HOAt | Very High | None | Hindered fragment condensation; slow cyclizations. |

Reagent Selection Workflow

Caption: Decision matrix for selecting coupling reagents for sterically hindered γ-amino acids.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and purity when handling highly hindered substrates.

Protocol A: SPPS Coupling of Hindered Fmoc- -Amino Acids via COMU

Objective: Maximize solid-phase coupling efficiency of sterically demanding monomers while minimizing racemization[5].

-

Resin Preparation: Following standard Fmoc deprotection (20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine[5].

-

Pre-activation: In a separate dry vial, dissolve the sterically hindered Fmoc-

-amino acid (3.0 to 5.0 equivalents relative to resin loading) and COMU (equimolar to the amino acid, 3.0 to 5.0 eq) in a minimal volume of anhydrous DMF[5]. -

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents relative to COMU) to the pre-activation mixture. A distinct color change will occur, indicating the formation of the highly reactive Oxyma ester[6]. Allow pre-activation to proceed for exactly 1–2 minutes.

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–120 minutes. Expert Insight: For extreme steric bulk, heating the reaction vessel to 50 °C (via microwave or conventional heating) significantly overcomes the activation energy barrier[5].

-

Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5 × 1 min). Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) to verify coupling completion[7].

-

Double Coupling: If the colorimetric test indicates unreacted amines, do not extend the time indefinitely. Instead, drain the vessel and repeat steps 2–5 using a fresh batch of activated reagents[5].

Protocol B: Solution-Phase Fragment Condensation via PyAOP

Objective: Couple a hindered

-

Dissolution: Dissolve the C-terminal protected peptide fragment (1.0 eq) and the N-terminal Fmoc-

-AA fragment (1.1 to 1.5 eq) in anhydrous DMF. Maintain a high concentration (0.1–0.2 M) to promote intermolecular collision[7]. -

Activation: Add PyAOP (1.2 eq) to the solution. Expert Insight: PyAOP is strictly selected here because the slow coupling kinetics of hindered fragments would otherwise lead to guanidinylation if HATU or COMU were used[4],[3].

-

Base Addition: Add DIPEA (3.0 to 4.0 eq) dropwise under continuous stirring.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction progress via LC-MS or HPLC to confirm the disappearance of the starting fragments.

-

Workup: Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% KHSO₄ (to remove excess base), saturated NaHCO₃, and brine[2]. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

References

-

[5] Benchchem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Available at:

-

[4] Sigma-Aldrich. Peptide Coupling Reagents Guide. Available at:

-

[6] American Chemical Society (ACS). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at:

-

[3] ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at:

-

[7] ChemPep. PyBOP | 128625-52-5 | Peptide Coupling Reagent. Available at:

-

[2] Benchchem. 4-(Aminomethyl)thiophene-2-carboxylic Acid. Available at:

-

[1] Benchchem. Methyl 3-amino-5-phenylpentanoate. Available at:

Sources

- 1. Methyl 3-amino-5-phenylpentanoate|C12H17NO2 [benchchem.com]

- 2. 4-(Aminomethyl)thiophene-2-carboxylic Acid [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chempep.com [chempep.com]

Application Note: Utilizing Fmoc-4-amino-3,3-dimethylbutanoic Acid as a Conformationally Constrained Peptide Linker

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Overview

In the rational design of peptidomimetics, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs), the choice of linker is as critical as the pharmacophores themselves. Fmoc-4-amino-3,3-dimethylbutanoic acid (often referred to in literature as a 㳂³-amino acid) is a highly specialized, conformationally constrained building block[1][2].

Unlike flexible aliphatic or polyethylene glycol (PEG) linkers, this γ-amino acid features a geminal dimethyl substitution at the 3-position (the β-carbon relative to the carboxylate). This structural motif leverages the Thorpe-Ingold effect (angle compression)[3][4]. The steric bulk of the gem-dimethyl groups forces the flanking carbon-carbon bonds closer together, severely restricting the conformational entropy of the backbone. This pre-organization is harnessed for two primary applications:

-

Secondary Structure Induction: Forcing short peptides to adopt stable β-turns, β-hairpins, or 3₁₀ helices[5][6].

-

Rigid Linker Design in Targeted Protein Degradation (TPD): Preventing "linker collapse" in PROTACs by locking the spatial trajectory of the E3 ligase and Protein of Interest (POI) ligands[7][8].

Physicochemical Properties & Structural Impact

To understand the utility of Fmoc-4-amino-3,3-dimethylbutanoic acid, we must first look at its physicochemical profile. The table below summarizes its key properties and the structural impact of its incorporation.